1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate
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Overview
Description
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate is an organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is a colorless liquid with a characteristic ester-like odor. Its molecular formula is C12H18O4, and it has a molecular weight of 226.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate typically involves a multi-step chemical reaction. One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery as a bioisostere for internal alkynes and tert-butyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure provides a rigid framework that can influence the compound’s binding affinity and specificity. This unique structure allows it to act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in medicinal chemistry.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives used in materials science and drug discovery.
Uniqueness
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate stands out due to its specific ester functional groups and the unique bicyclo[1.1.1]pentane structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
131515-32-7 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl 2-(1-bicyclo[1.1.1]pentanyl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-10(13)9(11(14)16-4-2)12-5-8(6-12)7-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
QWNCCWQETVLMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C12CC(C1)C2 |
Origin of Product |
United States |
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